![molecular formula C23H15NO5 B2941259 N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 681169-99-3](/img/structure/B2941259.png)
N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as DIBA, is a chemical compound that has gained significant attention in the field of scientific research. DIBA has been studied extensively due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Characterization
- The synthesis of similar anthracene derivatives has been explored for potential therapeutic applications. For example, Owton et al. (1995) detailed the synthesis of an analogue of the osteoarthritis drug rhein, demonstrating the chemical versatility of anthracene derivatives. This synthesis process involves lithiation, treatment with dimethoxybenzaldehyde, reduction, cyclisation, and oxidation steps, highlighting the compound's potential as a scaffold for drug development (Owton et al., 1995).
Pharmacological Effects
- Shattat et al. (2013) investigated the antihyperlipidemic effects of novel 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamide derivatives on hyperlipidemic rats. Their findings suggest that these compounds significantly reduce elevated plasma triglycerides and total cholesterol levels, indicating their potential for treating hyperlipidemia and contributing to cardioprotective and antiatherosclerotic roles (Shattat et al., 2013).
Potential Therapeutic Applications
- Novel benzofuran-2-carboxamide derivatives, including N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide, have been evaluated for their hypolipidemic activity in hyperlipidemic rats. These compounds significantly reduced plasma triglyceride and total cholesterol levels while increasing high-density lipoprotein cholesterol levels. This suggests their promising potential in treating hyperlipidemia and atherosclerosis (Shattat et al., 2010).
Mechanism of Action
Mode of Action
The compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that it may interact with its targets by coordinating with a metal ion, bringing it in proximity to C-H bonds to be functionalized .
Biochemical Pathways
Its potential for c-h bond functionalization suggests it could be involved in various chemical reactions and pathways .
Action Environment
The compound’s potential for metal-catalyzed reactions suggests that the presence of specific metal ions could influence its activity .
properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5/c25-21-14-5-1-2-6-15(14)22(26)17-11-13(9-10-16(17)21)24-23(27)20-12-28-18-7-3-4-8-19(18)29-20/h1-11,20H,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIHWDCHOWDELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.